molecular formula C14H19NO2 B14462632 Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate CAS No. 73148-41-1

Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate

Cat. No.: B14462632
CAS No.: 73148-41-1
M. Wt: 233.31 g/mol
InChI Key: JGWDVIKJXKQCSW-GFCCVEGCSA-N
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Description

Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate is an organic compound that belongs to the class of enoate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate typically involves the reaction of ethyl acetoacetate with ®-(+)-1-phenylethylamine. The reaction is carried out under basic conditions, often using sodium ethoxide or potassium tert-butoxide as the base. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the imine formed from the amine and the carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize side reactions and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction can lead to the formation of saturated esters or amines.

    Substitution: The α,β-unsaturated ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amines.

Scientific Research Applications

Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate involves its interaction with various molecular targets. The compound’s α,β-unsaturated ester moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This reactivity can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate can be compared with other similar compounds, such as:

    Ethyl acetoacetate: A precursor in the synthesis of the target compound.

    ®-(+)-1-Phenylethylamine: The amine component in the synthesis.

    Other enoate esters: Compounds with similar α,β-unsaturated ester functionalities.

Uniqueness

The unique combination of the phenylethylamine moiety with the α,β-unsaturated ester in this compound imparts distinct reactivity and potential biological activities, setting it apart from other enoate esters.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and potential therapeutic applications.

Properties

CAS No.

73148-41-1

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 3-[[(1R)-1-phenylethyl]amino]but-2-enoate

InChI

InChI=1S/C14H19NO2/c1-4-17-14(16)10-11(2)15-12(3)13-8-6-5-7-9-13/h5-10,12,15H,4H2,1-3H3/t12-/m1/s1

InChI Key

JGWDVIKJXKQCSW-GFCCVEGCSA-N

Isomeric SMILES

CCOC(=O)C=C(C)N[C@H](C)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C=C(C)NC(C)C1=CC=CC=C1

Origin of Product

United States

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